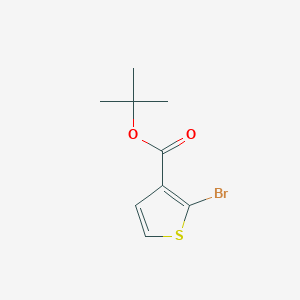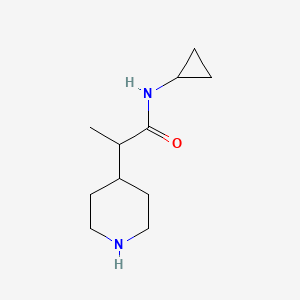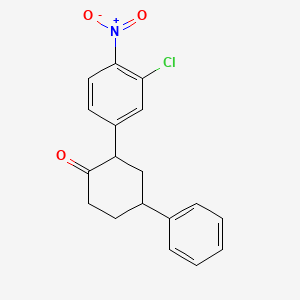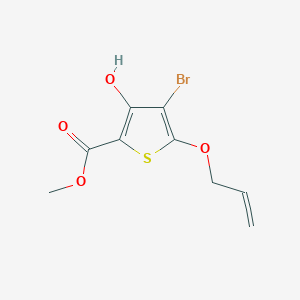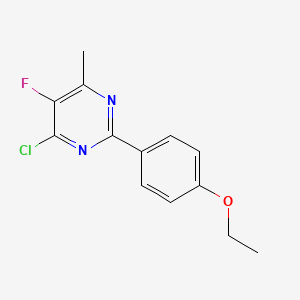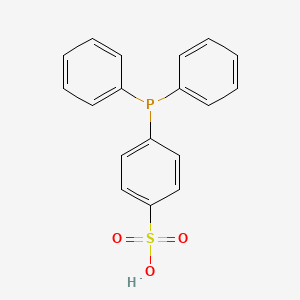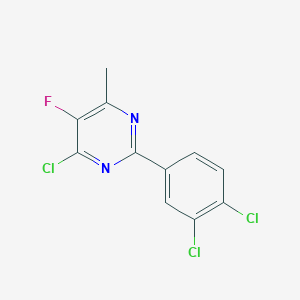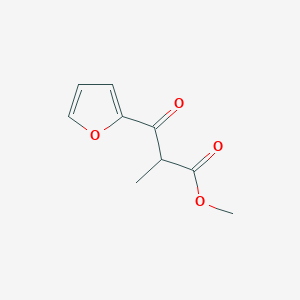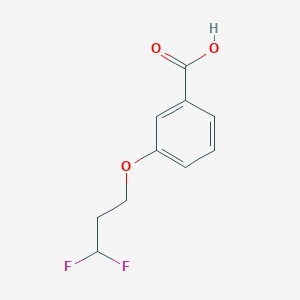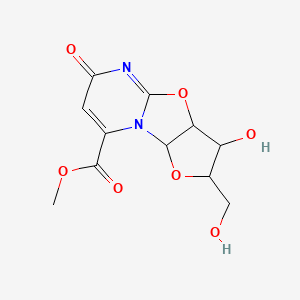
6-METHOXYCARBONYL-O-2,2'-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXYCARBONYL-O-2,2’-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL typically involves the reaction of uracil derivatives with arabinofuranosyl donors under anhydrous conditions. The reaction is often catalyzed by Lewis acids such as boron trifluoride etherate. The process requires precise control of temperature and pH to ensure the formation of the desired anhydro compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification is achieved through crystallization and chromatography techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-METHOXYCARBONYL-O-2,2’-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert it into different nucleoside analogs.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various uracil derivatives and nucleoside analogs, which have significant biological activities .
Applications De Recherche Scientifique
6-METHOXYCARBONYL-O-2,2’-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in DNA and RNA synthesis.
Medicine: It has shown promise as an antiviral agent, particularly against herpes viruses.
Mécanisme D'action
The antiviral activity of 6-METHOXYCARBONYL-O-2,2’-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL is primarily due to its ability to inhibit viral DNA polymerase. This inhibition prevents the replication of viral DNA, thereby reducing the spread of the virus. The compound targets the viral DNA synthesis pathway, making it effective against DNA viruses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Anhydro-6-methoxycarbonyl-beta-D-arabinofuranosyl uracil
- Arabino-2,2’-anhydro-orotidine methyl ester
Uniqueness
6-METHOXYCARBONYL-O-2,2’-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL stands out due to its high specificity and efficacy against DNA viruses. Its unique structure allows it to effectively inhibit viral DNA polymerase, making it a valuable compound in antiviral research.
Propriétés
Formule moléculaire |
C11H12N2O7 |
|---|---|
Poids moléculaire |
284.22 g/mol |
Nom IUPAC |
methyl 5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate |
InChI |
InChI=1S/C11H12N2O7/c1-18-10(17)4-2-6(15)12-11-13(4)9-8(20-11)7(16)5(3-14)19-9/h2,5,7-9,14,16H,3H2,1H3 |
Clé InChI |
GHWRPIWERNQUAK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=O)N=C2N1C3C(O2)C(C(O3)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)

